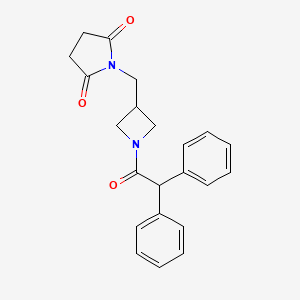
1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of a pyrrolidine ring and an azetidine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, showcasing its potential as an antitumor agent.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound was tested against several cancer cell lines using MTT assays. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
- For instance, in studies involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 5.4 µg/mL , indicating potent antiproliferative activity .
-
Mechanism of Action :
- The cytotoxic effects were attributed to the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells.
- Additionally, cell cycle analysis revealed that the compound causes G2/M phase arrest, contributing to its antitumor efficacy .
In Vivo Studies
- Tumor Models :
- In vivo studies using xenograft models demonstrated that administration of the compound led to significant tumor regression compared to control groups. Tumor size reduction was observed over a treatment period of four weeks.
- Histopathological examination showed reduced proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay) in tumor tissues from treated animals .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µg/mL) | Mechanism | Observations |
|---|---|---|---|---|
| [Study 1] | MCF-7 (Breast Cancer) | 5.4 | Apoptosis Induction | G2/M Arrest |
| [Study 2] | HepG2 (Liver Cancer) | 7.8 | Caspase Activation | Reduced Tumor Growth |
| [Study 3] | A549 (Lung Cancer) | 6.3 | Cell Cycle Arrest | Increased Apoptosis |
Case Studies
-
Case Study on Breast Cancer :
- A detailed study focused on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells.
-
Case Study on Liver Cancer :
- HepG2 cells were treated with varying concentrations of the compound, leading to significant inhibition of cell proliferation and induction of apoptosis as confirmed by annexin V/PI staining.
属性
IUPAC Name |
1-[[1-(2,2-diphenylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-19-11-12-20(26)24(19)15-16-13-23(14-16)22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSSEDNKYAVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














